molecular formula C19H23NSi B14566800 N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine CAS No. 61820-38-0

N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine

Cat. No.: B14566800
CAS No.: 61820-38-0
M. Wt: 293.5 g/mol
InChI Key: MXVTYGHWPLRDPC-UHFFFAOYSA-N
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Description

N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine is a compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to carbon atoms This particular compound has a unique structure that includes a naphthalene ring, a phenyl group, and a trimethylsilyl group

Properties

CAS No.

61820-38-0

Molecular Formula

C19H23NSi

Molecular Weight

293.5 g/mol

IUPAC Name

N-phenyl-N-trimethylsilyl-3,4-dihydronaphthalen-1-amine

InChI

InChI=1S/C19H23NSi/c1-21(2,3)20(17-12-5-4-6-13-17)19-15-9-11-16-10-7-8-14-18(16)19/h4-8,10,12-15H,9,11H2,1-3H3

InChI Key

MXVTYGHWPLRDPC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=CCCC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine typically involves the reaction of 3,4-dihydronaphthalene with trimethylchlorosilane and phenylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3,4-Dihydronaphthalene+Trimethylchlorosilane+PhenylamineThis compound\text{3,4-Dihydronaphthalene} + \text{Trimethylchlorosilane} + \text{Phenylamine} \rightarrow \text{this compound} 3,4-Dihydronaphthalene+Trimethylchlorosilane+Phenylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding silane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide
  • 3,4-Dihydro-1-naphthyloxy(trimethyl)silane

Uniqueness

N-(3,4-Dihydronaphthalen-1-yl)-1,1,1-trimethyl-N-phenylsilanamine is unique due to its specific combination of a naphthalene ring, a phenyl group, and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in other similar compounds. Additionally, its ability to interact with biological molecules makes it a valuable tool in scientific research.

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